N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a piperidine ring attached to a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Piperidine Substitution: The piperidine ring can be attached to the pyridazine core through nucleophilic substitution reactions, often using piperidine and suitable leaving groups.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding carboxylic acid derivative with ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit the activity of specific enzymes involved in disease processes or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(4-bromo-3-ethylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide: Similar structure with an ethyl group instead of a methyl group.
N-(4-bromo-3-methylphenyl)-6-(morpholin-1-yl)pyridazine-3-carboxamide: Similar structure with a morpholine ring instead of a piperidine ring.
Uniqueness
N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is unique due to the specific combination of functional groups and the presence of the bromine atom, which can influence its reactivity and biological activity. The piperidine ring also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c1-12-11-13(5-6-14(12)18)19-17(23)15-7-8-16(21-20-15)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRSMVQQDYRJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NN=C(C=C2)N3CCCCC3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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